molecular formula H16O20S3Sc2 B1587777 Scandium(III) Sulfate Octahydrate CAS No. 52788-54-2

Scandium(III) Sulfate Octahydrate

Cat. No.: B1587777
CAS No.: 52788-54-2
M. Wt: 522.2 g/mol
InChI Key: KWFPHDQBGRYWBM-UHFFFAOYSA-H
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Description

Scandium(III) Sulfate Octahydrate is a chemical compound with the formula Sc₂(SO₄)₃•8H₂O. It is a white, hygroscopic crystalline substance that is soluble in water. This compound is the scandium salt of sulfuric acid and is often used in various scientific and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Scandium(III) Sulfate Octahydrate can be synthesized through the reaction of scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving scandium oxide or hydroxide in sulfuric acid, followed by crystallization to obtain the octahydrate form .

Industrial Production Methods

In industrial settings, scandium is often recovered as a by-product from the extraction of other metals such as aluminum, titanium, and rare earth elements. The scandium-containing residues are treated with sulfuric acid to produce scandium(III) sulfate, which is then crystallized to form the octahydrate .

Chemical Reactions Analysis

Types of Reactions

Scandium(III) Sulfate Octahydrate undergoes various chemical reactions, including:

    Oxidation and Reduction: Scandium(III) sulfate can participate in redox reactions, although scandium typically remains in the +3 oxidation state.

    Substitution: It can undergo substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scandium(III) Sulfate Octahydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of Scandium(III) Sulfate Octahydrate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Scandium(III) Sulfate Octahydrate is unique due to its specific coordination chemistry and its role in enhancing the properties of aluminum alloys. Its rarity and the specific conditions required for its extraction and synthesis also contribute to its distinctiveness .

Properties

IUPAC Name

scandium(3+);trisulfate;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.8H2O.2Sc/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFPHDQBGRYWBM-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H16O20S3Sc2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200770
Record name Sulfuric acid, scandium(3+) salt (3:2), octahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52788-54-2
Record name Sulfuric acid, scandium(3+) salt (3:2), octahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052788542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, scandium(3+) salt (3:2), octahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scandium(III) Sulfate Octahydrate
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Scandium(III) Sulfate Octahydrate
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Scandium(III) Sulfate Octahydrate
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Scandium(III) Sulfate Octahydrate
Reactant of Route 5
Scandium(III) Sulfate Octahydrate
Reactant of Route 6
Scandium(III) Sulfate Octahydrate

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